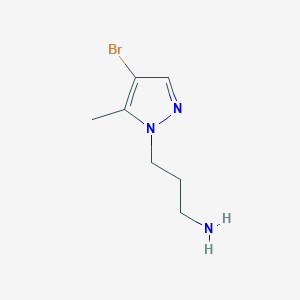

3-(4-Bromo-5-methyl-1H-pyrazol-1-YL)-1-propanamine

Description

3-(4-Bromo-5-methyl-1H-pyrazol-1-YL)-1-propanamine is a brominated pyrazole derivative with a propanamine side chain. The pyrazole ring is substituted at position 4 with a bromine atom and at position 5 with a methyl group, while the propanamine chain provides a primary amine functionality. Evidence from supplier databases (e.g., Shanghai Yuanye Bio-Technology) indicates its use in custom synthesis and pharmaceutical research .

Properties

IUPAC Name |

3-(4-bromo-5-methylpyrazol-1-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12BrN3/c1-6-7(8)5-10-11(6)4-2-3-9/h5H,2-4,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGSWMSBYRUZRIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1CCCN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-5-methyl-1H-pyrazol-1-YL)-1-propanamine typically involves the following steps:

Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of appropriate precursors, such as hydrazine and a 1,3-dicarbonyl compound.

Bromination: The pyrazole ring is then brominated using a brominating agent like bromine or N-bromosuccinimide to introduce the bromo group at the desired position.

Methylation: The methyl group is introduced through a methylation reaction, often using methyl iodide or dimethyl sulfate.

Attachment of the Propanamine Chain: The final step involves the attachment of the propanamine chain to the pyrazole ring, which can be achieved through a nucleophilic substitution reaction using an appropriate amine and a leaving group.

Industrial Production Methods

Industrial production of 3-(4-Bromo-5-methyl-1H-pyrazol-1-YL)-1-propanamine may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-5-methyl-1H-pyrazol-1-YL)-1-propanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The bromo group in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium ethoxide in ethanol.

Major Products Formed

Oxidation: Corresponding carboxylic acids or ketones.

Reduction: Corresponding amines or alcohols.

Substitution: Corresponding substituted pyrazoles.

Scientific Research Applications

Medicinal Chemistry

The compound is being explored as a potential lead in drug development due to its promising biological activities. Notably, it has been investigated for:

- Antimicrobial Properties : Studies indicate that derivatives of this compound exhibit significant antimicrobial activity against various pathogens, making it a candidate for antibiotic development.

- Anticancer Activity : Research has shown that the compound may inhibit cancer cell proliferation, particularly in prostate cancer models, suggesting its potential as an androgen receptor antagonist .

Organic Synthesis

3-(4-Bromo-5-methyl-1H-pyrazol-1-YL)-1-propanamine serves as a valuable building block in the synthesis of more complex organic molecules. It can participate in various chemical reactions:

- Oxidation : Converts to corresponding carboxylic acids or ketones.

- Reduction : Forms amines or alcohols.

- Substitution Reactions : Leads to the formation of substituted pyrazoles.

Material Science

The compound is utilized in developing novel materials with specific electronic or optical properties. Its unique structure allows for modifications that can enhance material characteristics for applications in electronics and photonics.

Table 1: Summary of Biological Activities

Table 2: Chemical Reactions Involving 3-(4-Bromo-5-methyl-1H-pyrazol-1-YL)-1-propanamine

| Reaction Type | Products Formed | Reference |

|---|---|---|

| Oxidation | Carboxylic acids or ketones | |

| Reduction | Amines or alcohols | |

| Substitution | Substituted pyrazoles |

Case Study 1: Antimicrobial Activity

A study conducted on various derivatives of 3-(4-Bromo-5-methyl-1H-pyrazol-1-YL)-1-propanamine demonstrated significant antibacterial effects against Staphylococcus aureus and Escherichia coli. The structure-activity relationship was analyzed to optimize potency, leading to the development of new antibiotic candidates.

Case Study 2: Anticancer Research

In vitro studies have shown that this compound can inhibit androgen receptor activity, which is crucial for prostate cancer progression. Further investigations are ongoing to explore its mechanism of action and potential formulations for therapeutic use.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-5-methyl-1H-pyrazol-1-YL)-1-propanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazole Cores

4-Bromo-3-cyclopropyl-1-phenyl-1H-pyrazole-5-amine (CAS 1820706-62-4)

- Structural Differences : Replaces the propanamine chain with a cyclopropyl group and phenyl substituent at position 1.

- Key Properties : Higher molecular weight (C₁₂H₁₃BrN₃) due to aromatic and cyclopropyl groups. Used in catalysis and agrochemical research. Parchem Chemicals highlights its stability under acidic conditions .

- Spectral Data : IR and NMR data emphasize NH₂ and aromatic proton resonances distinct from the aliphatic propanamine chain in the target compound .

4-Bromo-1-ethyl-5-methyl-1H-pyrazole

- Structural Differences : Lacks the propanamine side chain; instead, an ethyl group is attached at position 1.

- Applications: Commonly used as an intermediate in heterocyclic chemistry. Supplier data (Shanghai Yuanye) notes its role in synthesizing antiviral agents .

2-Methyl-3-(5-methyl-1H-pyrazol-1-yl)propan-1-amine (CAS 1006348-54-4)

Functional Analogues with Propanamine Side Chains

NOC-5 and NOC-7 (NO-releasing compounds)

- Structural Differences: Contain nitrosohydrazino groups instead of brominated pyrazole cores. Example: NOC-5: 3-[2-hydroxy-1-(1-methylethyl)-2-nitrosohydrazino]-1-propanamine.

- Key Properties: Half-lives of NO release at 37°C are 10.5 min (NOC-5) and 3.0 min (NOC-7), indicating rapid degradation compared to the brominated pyrazole-propanamine, which lacks NO-release functionality .

3-(4-Bromophenyl)-1H-pyrazol-5-amine (MK52)

Physicochemical and Spectral Comparisons

Biological Activity

3-(4-Bromo-5-methyl-1H-pyrazol-1-YL)-1-propanamine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique substitution pattern on the pyrazole ring and a propanamine chain, has been investigated for various therapeutic applications, including antimicrobial and anticancer properties.

- IUPAC Name : 3-(4-bromo-5-methylpyrazol-1-yl)propan-1-amine

- Molecular Formula : C7H12BrN3

- Molecular Weight : 218.09 g/mol

- CAS Number : 956910-47-7

Biological Activity

The biological activity of 3-(4-Bromo-5-methyl-1H-pyrazol-1-YL)-1-propanamine has been explored through various studies, focusing on its mechanisms of action and potential therapeutic effects.

Antimicrobial Activity

Research has indicated that compounds containing the pyrazole moiety exhibit significant antimicrobial properties. A study highlighted the effectiveness of pyrazole derivatives against various bacterial strains, suggesting that 3-(4-Bromo-5-methyl-1H-pyrazol-1-YL)-1-propanamine may possess similar effects due to its structural characteristics .

Anticancer Properties

Several studies have investigated the anticancer potential of pyrazole derivatives. For instance, compounds with a similar structure have shown promising results in inhibiting the proliferation of cancer cells in vitro. The mechanism often involves the modulation of specific cellular pathways, including apoptosis and cell cycle regulation. In particular, the compound has been noted for its ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression .

The biological activity of 3-(4-Bromo-5-methyl-1H-pyrazol-1-YL)-1-propanamine is believed to arise from its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in tumor growth and proliferation.

- Receptor Binding : It may bind to specific receptors, modulating their activity and influencing various signaling pathways critical for cellular functions.

Study 1: Antimicrobial Evaluation

In a laboratory setting, 3-(4-Bromo-5-methyl-1H-pyrazol-1-YL)-1-propanamine was tested against several pathogenic bacteria. The results demonstrated a significant reduction in bacterial growth at low concentrations, indicating its potential as an antimicrobial agent.

Study 2: Cancer Cell Proliferation Inhibition

A series of experiments were conducted on human cancer cell lines (e.g., HeLa and A375). The compound exhibited IC50 values comparable to known anticancer drugs, suggesting it could serve as a lead compound for further drug development .

Data Table: Biological Activity Summary

Q & A

Q. What are the key structural features of 3-(4-Bromo-5-methyl-1H-pyrazol-1-YL)-1-propanamine that influence its reactivity and biological interactions?

The compound's pyrazole core with bromine (electron-withdrawing) at the 4-position and a methyl group (electron-donating) at the 5-position creates electronic asymmetry, enhancing electrophilic substitution potential. The propanamine side chain introduces basicity and hydrogen-bonding capacity, critical for ligand-receptor interactions. Bromine also increases steric bulk, affecting binding pocket compatibility in biological targets .

Q. What synthetic strategies are commonly employed to prepare 3-(4-Bromo-5-methyl-1H-pyrazol-1-YL)-1-propanamine?

Synthesis typically involves:

- Step 1 : Bromination of a pre-functionalized pyrazole (e.g., using N-bromosuccinimide in dichloromethane).

- Step 2 : Introduction of the propanamine side chain via nucleophilic substitution or condensation reactions. Reaction optimization (solvent choice, temperature, catalyst) is critical for yield and purity. For example, dimethylformamide (DMF) at 80–100°C is often used for alkylation steps in similar pyrazole derivatives .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- NMR : H and C NMR to confirm substitution patterns and amine protonation states.

- HPLC : Purity assessment (>95% is standard for research-grade material).

- Mass Spectrometry : Exact mass verification (e.g., ESI-MS for molecular ion [M+H]).

Q. What preliminary biological assays are recommended to screen this compound for bioactivity?

Initial screens include:

- Enzyme Inhibition Assays : Target kinases or proteases due to pyrazole’s affinity for ATP-binding pockets.

- Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects.

- Binding Studies : Surface plasmon resonance (SPR) to evaluate interactions with receptors like GPCRs .

Advanced Research Questions

Q. How can computational modeling guide the optimization of 3-(4-Bromo-5-methyl-1H-pyrazol-1-YL)-1-propanamine for target specificity?

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to predict binding poses in protein active sites (e.g., COX-2 or EGFR).

- QSAR Analysis : Correlate substituent effects (e.g., bromine vs. chlorine) with activity trends.

- MD Simulations : Assess stability of ligand-receptor complexes over time (NAMD/GROMACS) .

Q. What strategies resolve contradictions in spectroscopic data during structure elucidation?

- Multi-Technique Cross-Validation : Combine H-N HMBC NMR to confirm amine connectivity and IR for functional group validation.

- Paramagnetic Relaxation Enhancement (PRE) : Resolve dynamic structural ambiguities in solution.

- High-Resolution Crystallography : SHELX-refined structures can clarify bond angles and torsion mismatches .

Q. How do reaction conditions (solvent, temperature) impact the yield of the propanamine side chain introduction?

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of amine groups but may increase side reactions.

- Temperature : Elevated temperatures (80–120°C) accelerate alkylation but risk decomposition. Microwave-assisted synthesis reduces reaction time and improves regioselectivity.

- Catalysts : KI or phase-transfer catalysts (e.g., TBAB) improve bromide displacement efficiency .

Q. What methodologies are employed to study metabolic stability and degradation pathways of this compound?

- In Vitro Studies : Liver microsome assays (human/rat) with LC-MS/MS to identify phase I/II metabolites.

- Isotope Labeling : C-labeled propanamine tracks degradation products.

- Forced Degradation : Acid/base/hydrolytic stress tests under ICH guidelines to predict stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.